(4-Bromo-3-methoxyphenyl)methanol (4-Bromo-3-methoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 17100-64-0
VCID: VC21036745
InChI: InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
SMILES: COC1=C(C=CC(=C1)CO)Br
Molecular Formula: C8H9BrO2
Molecular Weight: 217.06 g/mol

(4-Bromo-3-methoxyphenyl)methanol

CAS No.: 17100-64-0

Cat. No.: VC21036745

Molecular Formula: C8H9BrO2

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-3-methoxyphenyl)methanol - 17100-64-0

Specification

CAS No. 17100-64-0
Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
IUPAC Name (4-bromo-3-methoxyphenyl)methanol
Standard InChI InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Standard InChI Key KXUYHKRDJBTPDF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CO)Br
Canonical SMILES COC1=C(C=CC(=C1)CO)Br

Introduction

Chemical Identity and Structure

(4-Bromo-3-methoxyphenyl)methanol (CAS: 17100-64-0) is an aromatic compound with the molecular formula C8H9BrO2. Its structure consists of a phenyl ring substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and a hydroxymethyl group (CH2OH) attached to the 1-position of the aromatic ring . The compound is also known by several synonyms, including 4-bromo-3-methoxybenzyl alcohol and 2-bromo-5-hydroxymethylanisole .

The structural arrangement of functional groups in this molecule creates a unique electronic environment that influences its chemical behavior:

  • The electron-withdrawing bromine substituent enhances the electrophilicity of the aromatic ring

  • The electron-donating methoxy group provides an opposite electronic effect

  • The hydroxymethyl group offers a reactive site for various transformations

Physical and Chemical Properties

Physical Properties

(4-Bromo-3-methoxyphenyl)methanol is characterized by the following physical properties:

PropertyValue
Molecular Weight217.06 g/mol
Physical AppearanceWhite solid
Melting Point59-63°C
Boiling Point307.3°C (at 760 mmHg)
SolubilityModerately soluble in polar organic solvents

Spectroscopic Properties

The compound exhibits characteristic spectral patterns that aid in its identification and structural confirmation:

  • NMR Spectroscopy: The 1H NMR spectrum shows distinctive signals for the methoxy protons (≈3.9 ppm), hydroxymethyl protons (≈4.6 ppm), and aromatic protons (6.8-7.5 ppm) .

  • IR Spectroscopy: The IR spectrum features characteristic bands for O-H stretching (3200-3400 cm-1), C-H stretching (both aromatic and aliphatic), C-O stretching, and C-Br stretching vibrations .

  • Mass Spectrometry: The mass spectrum typically shows a molecular ion peak pattern characteristic of bromine-containing compounds, with M+ and M+2 peaks in nearly equal intensity due to the natural isotope distribution of bromine .

Synthesis Methods

Reduction of Aldehyde Precursors

The most common synthetic approach to (4-Bromo-3-methoxyphenyl)methanol involves the reduction of the corresponding aldehyde (4-bromo-3-methoxybenzaldehyde) using appropriate reducing agents:

Sodium Borohydride Reduction

Sodium borohydride (NaBH4) provides a convenient and selective method for reducing the aldehyde to the corresponding alcohol :

  • The reaction is typically performed in protic solvents like methanol or ethanol

  • The aldehyde (4-bromo-3-methoxybenzaldehyde) is dissolved in the solvent

  • NaBH4 is added portionwise at controlled temperatures (typically 0-25°C)

  • The reaction proceeds via hydride transfer to the carbonyl carbon

  • Work-up involves quenching with water or dilute acid followed by extraction and purification

This method offers the advantages of mild conditions, high selectivity, and good yields, typically in the range of 85-95% .

Lithium Aluminum Hydride Reduction

For more challenging reductions, lithium aluminum hydride (LiAlH4) can be employed:

  • The reaction is conducted in anhydrous ethereal solvents (THF, diethyl ether)

  • The aldehyde is treated with LiAlH4 at low temperature

  • Careful quenching and work-up procedures are essential due to the highly reactive nature of the reagent

Reduction of Carboxylic Acid Derivatives

An alternative synthetic route involves the reduction of 4-bromo-3-methoxybenzoic acid or its derivatives:

  • The carboxylic acid is first converted to a more reactive derivative (ester, acid chloride)

  • Reduction is accomplished using either:

    • LiAlH4 in anhydrous THF

    • Borane-THF complex

  • The reaction typically requires controlled temperature conditions and inert atmosphere

This approach is particularly useful for large-scale preparations where the corresponding acid may be more readily available than the aldehyde.

Chemical Reactivity

Reactions of the Hydroxyl Group

The primary alcohol functionality in (4-Bromo-3-methoxyphenyl)methanol undergoes typical reactions expected for benzyl alcohols:

Functional Group Transformations

The hydroxyl group can be converted to various derivatives:

  • Halogenation to form benzyl halides

  • Tosylation or mesylation to create good leaving groups

  • Etherification to form benzyl ethers

  • Esterification to produce benzyl esters

These transformations expand the synthetic utility of the compound as a building block.

Reactions Involving the Aromatic Ring

The substitution pattern on the aromatic ring influences its reactivity in various transformations:

  • The bromine substituent can participate in metal-catalyzed coupling reactions (Suzuki, Stille, Sonogashira)

  • The methoxy group directs further electrophilic aromatic substitution reactions

Applications in Synthesis and Medicinal Chemistry

As a Building Block in Organic Synthesis

(4-Bromo-3-methoxyphenyl)methanol serves as a valuable building block for the synthesis of more complex molecules:

  • The presence of multiple functional groups allows for selective transformations

  • The bromine substituent enables various cross-coupling reactions

  • The methoxy group provides opportunities for further functionalization

Medicinal Chemistry Applications

The compound has significance in medicinal chemistry, particularly in the development of:

  • 5-HT2A receptor ligands: Compounds structurally related to (4-Bromo-3-methoxyphenyl)methanol have been studied for their effects on serotonin receptors

  • Potential inverse agonists affecting NREM sleep patterns

  • Precursors to compounds like Nelotanserin, a potent inverse-agonist of 5-HT2A receptors

Biological Activity and Pharmacological Properties

While (4-Bromo-3-methoxyphenyl)methanol itself has limited documented biological activity, structurally related compounds have shown promising pharmacological properties:

  • Compounds with similar substitution patterns have exhibited antimicrobial and antioxidant properties

  • The hydroxyl and methoxy groups facilitate hydrogen bonding interactions with biological targets, potentially modulating enzyme and receptor activities

Structure-Activity Relationships

The unique combination of functional groups in (4-Bromo-3-methoxyphenyl)methanol contributes to specific structure-activity relationships in derived compounds:

  • The bromine atom at the 4-position often enhances binding affinity to certain receptors

  • The 3-methoxy substituent can significantly impact the electronic properties of the molecule, affecting its interactions with biological targets

  • The hydroxymethyl group provides a site for additional modifications to optimize pharmacokinetic properties

Comparative Analysis with Structural Analogs

Table 1 presents a comparison between (4-Bromo-3-methoxyphenyl)methanol and structurally related compounds:

CompoundStructural DifferencesPhysical PropertiesReactivityApplications
(4-Bromo-3-methoxyphenyl)methanolReference compoundMP: 59-63°C, MW: 217.06 g/molModerate reactivity toward oxidation and nucleophilic substitutionBuilding block in organic synthesis and medicinal chemistry
(4-Bromo-3-methylphenyl)methanolMethyl instead of methoxyMW: ~201 g/molSimilar reactivity, less electron-donating effectSimilar synthetic applications, different electronic properties
(S)-2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-olAdditional amino group, chiral centerMW: 246.10 g/molMore complex reactivity pattern due to amino functionalityEnhanced biological activities, potential pharmaceutical applications
2-(4-Bromo-3-methoxyphenyl)oxy-ethanolExtended structure with ether linkageMW: 247.09 g/molDifferent reactivity profileSpecialized applications in synthesis

Future Research Directions

Several promising research avenues remain unexplored for (4-Bromo-3-methoxyphenyl)methanol:

  • Development of asymmetric synthesis routes to access enantiomerically pure derivatives

  • Exploration of metal-catalyzed functionalization of the bromine position

  • Investigation of potential applications in materials science

  • Further evaluation of biological activities of derivatives and analogs

  • Optimization of green chemistry approaches for its synthesis and transformations

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